molecular formula C12H24N2O2S B2889035 1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea CAS No. 2034400-70-7

1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea

Cat. No.: B2889035
CAS No.: 2034400-70-7
M. Wt: 260.4
InChI Key: UUIRPVZRWBGZBX-UHFFFAOYSA-N
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Description

1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a methoxytetrahydrothiopyran ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea typically involves multiple steps:

    Formation of the Methoxytetrahydrothiopyran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiopyran ring.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or carbamate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in anhydrous solvents.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)carbamate: Similar structure but with a carbamate instead of a urea moiety.

    1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)amine: Similar structure but with an amine instead of a urea moiety.

Uniqueness

1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the urea moiety, in particular, may enhance its ability to form hydrogen bonds, influencing its interactions with biological targets.

Properties

IUPAC Name

1-tert-butyl-3-[(4-methoxythian-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2S/c1-11(2,3)14-10(15)13-9-12(16-4)5-7-17-8-6-12/h5-9H2,1-4H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIRPVZRWBGZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1(CCSCC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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